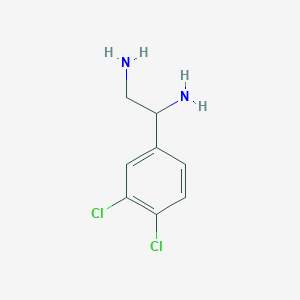![molecular formula C10H10ClN3 B13050599 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a cyclobutyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of acid-catalyzed cyclization of hydrazinyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Material Science: It serves as a building block for the synthesis of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like c-Met and VEGFR-2, which are involved in cellular proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their function and thereby exerting its biological effects.
類似化合物との比較
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives:
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar structure but differs in the position of the triazole ring fusion.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a thiadiazine ring fused to the triazole ring, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
6-chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10ClN3/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2 |
InChIキー |
GMUNPTYCIMFWBT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)





![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
